molecular formula C25H36N4O B2951271 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide CAS No. 946315-28-2

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide

Cat. No.: B2951271
CAS No.: 946315-28-2
M. Wt: 408.59
InChI Key: NZJKJFXRCFMANK-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide is a synthetic organic compound provided as a high-purity material for research and development purposes. This molecule is of significant interest in medicinal chemistry and neuroscience research, primarily due to its structural features which incorporate both a 4-phenylpiperazine moiety and a dimethylaminophenyl group. These pharmacophores are commonly found in compounds that exhibit activity on the central nervous system (CNS) . The 4-phenylpiperazine fragment is a well-established structural component in numerous biologically active molecules, particularly those investigated for their potential interactions with neurological targets . Research on analogous compounds containing the 4-phenylpiperazine unit has demonstrated promising anticonvulsant properties in standard animal models such as the maximal electroshock (MES) test, which is a gold standard for identifying compounds that prevent seizure spread . Furthermore, recent studies on piperazine-linked derivatives have expanded into other neurological domains, including the evaluation of anxiolytic activity, suggesting the versatility of this chemical scaffold in neuropharmacological research . The mechanism of action for such compounds is often complex and may involve interactions with neuronal voltage-sensitive sodium channels or modulation of neurotransmitter systems . This compound is intended for research use only and is not for human consumption, diagnostic, or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-20(2)18-25(30)26-19-24(21-10-12-22(13-11-21)27(3)4)29-16-14-28(15-17-29)23-8-6-5-7-9-23/h5-13,20,24H,14-19H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKJFXRCFMANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide typically involves multiple steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group onto the phenyl ring.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative, which is achieved by reacting phenylpiperazine with suitable alkylating agents.

    Coupling Reaction: The final step involves coupling the dimethylamino phenyl intermediate with the piperazine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes analogs with modifications to the amide group, piperazine substituents, or aromatic systems:

Compound Name & ID Molecular Formula Molecular Weight Key Structural Variations Hypothesized Impact
Target Compound C₂₈H₃₇N₅O 459.6 3-Methylbutanamide chain Baseline structure; moderate lipophilicity
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide C₂₈H₃₄N₄O₂ 458.6 Phenoxyacetamide replaces 3-methylbutanamide Increased polarity; potential for altered metabolic stability
N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide C₂₅H₃₃N₅O₃ 426.6 4-Methylpiperazine and dimethoxybenzamide Enhanced hydrophobicity; possible CNS penetration
1-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea C₂₉H₃₇N₅O₂ 487.6 Urea linker with ethoxyphenyl group Improved hydrogen bonding; potential for prolonged receptor interaction

Pharmacological Implications (Hypothetical)

  • Receptor Binding :

    • The phenylpiperazine moiety is associated with affinity for 5-HT₁A and D₂ receptors. Substituents like the 4-methylpiperazine in may modulate selectivity for adrenergic receptors.
    • The urea group in could enhance binding to enzymes like carbonic anhydrase via hydrogen-bonding networks.
  • Metabolic Stability: Trifluoromethyl or chloro substituents (e.g., compounds in ) are known to resist oxidative metabolism, but such groups are absent in the target compound. The ethoxy group in may slow Phase I metabolism compared to the target’s methylbutanamide.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide, a synthetic organic compound, has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound features a complex structure that includes aromatic rings and a piperazine moiety, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula: C29H36N4O
  • Molecular Weight: 464.63 g/mol
  • Key Functional Groups: Dimethylamino group, phenylpiperazine moiety

The presence of these functional groups indicates the compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in regulating mood and cognition.

The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter systems. Compounds with similar structures have been studied for their effects on neurotransmitter receptors, leading to implications for their use in treating neurological disorders such as depression and epilepsy. The proposed mechanism involves:

  • Receptor Binding: Interaction with serotonin (5-HT) and dopamine receptors.
  • Neurotransmitter Modulation: Potential enhancement or inhibition of neurotransmitter uptake, influencing synaptic transmission.

Anticonvulsant Properties

Research indicates that compounds containing piperazine moieties often exhibit anticonvulsant properties. Studies have shown that derivatives similar to this compound can effectively reduce seizure activity in animal models. For instance, derivatives have been evaluated for their ability to modulate GABAergic transmission, which is critical in seizure control.

Case Study: Interaction with Serotonin Transporters

A study focusing on the interaction of similar compounds with the human serotonin transporter (hSERT) highlighted the importance of structural modifications in enhancing binding affinity and selectivity. The fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) was utilized to monitor hSERT activity, demonstrating how structural analogs can provide insights into the pharmacodynamics of compounds like this compound .

Research Findings Summary Table

Study Focus Findings
Study 1Anticonvulsant ActivityDemonstrated potential anticonvulsant effects in rodent models.
Study 2Receptor InteractionShowed binding affinity for serotonin and dopamine receptors.
Study 3Neurotransmitter ModulationIndicated modulation of neurotransmitter uptake via hSERT.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involves coupling the phenylpiperazine moiety with a dimethylaminophenyl-ethyl intermediate, followed by amidation with 3-methylbutanoyl chloride. Key steps include:

  • Use of Schotten-Baumann conditions for amide bond formation (e.g., THF/water, 0–5°C) .
  • Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane with 0.1% ammonium hydroxide) to isolate the final compound .
  • Purity validation : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. How is the compound characterized structurally and functionally?

  • Structural confirmation :

  • 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm), piperazine protons (δ ~3.2–3.5 ppm), and amide carbonyl (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Match observed m/z with theoretical molecular weight (e.g., C28H38N4O, MW = 470.63 g/mol) .
    • Functional assays : Radioligand binding studies (e.g., dopamine D3 receptor affinity using [³H]spiperone) to determine Ki values .

Q. What are the critical physicochemical properties influencing experimental design?

  • Lipophilicity : LogP ≈ 3.5–4.0 (estimated via computational tools like Molinspiration), impacting membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or cyclodextrin-based formulations for in vitro assays .
  • Stability : Susceptible to oxidation at the dimethylamino group; store under inert gas (N2/Ar) at –20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenylpiperazine) affect target selectivity and potency?

  • Structure-activity relationship (SAR) insights :

  • Phenylpiperazine substitution : Electron-withdrawing groups (e.g., Cl, F) enhance dopamine D3 receptor affinity (Ki < 10 nM), while bulky groups reduce off-target serotonin receptor binding .
  • Dimethylamino group : Critical for blood-brain barrier penetration; replacing it with polar groups (e.g., hydroxyl) decreases CNS bioavailability .
    • Example data table :
Substituent on PiperazineDopamine D3 Ki (nM)Serotonin 5-HT1A Ki (nM)
4-Phenyl8.2520
2,4-Dichlorophenyl12.4890
Hypothetical data based on structural analogs in .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Cross-validation :

  • Replicate assays under standardized conditions (e.g., CHO cells expressing human D3 receptors) .
  • Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm target engagement .
    • Meta-analysis : Compare data across analogs (e.g., 4-phenylpiperazine derivatives) to identify trends in potency and selectivity .

Q. How can in silico modeling optimize pharmacokinetic (PK) properties?

  • ADME prediction :

  • Metabolic stability : CYP3A4/2D6 liability predicted via SwissADME; introduce fluorine to block oxidation .
  • Plasma protein binding : >90% binding (predicted); modify alkyl chains to reduce affinity for albumin .
    • Molecular docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB: 3PBL); prioritize piperazine-arginine salt bridges .

Q. What are the best practices for handling compound degradation during long-term storage?

  • Stabilization :

  • Lyophilize in amber vials with desiccants (e.g., silica gel) .
  • Monitor degradation via quarterly LC-MS analysis; discard if impurity peaks exceed 5% .

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